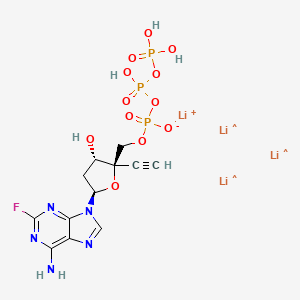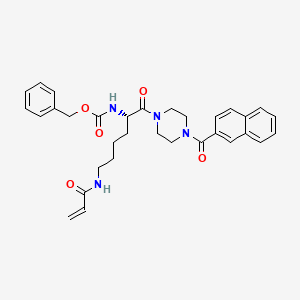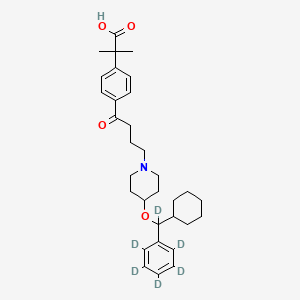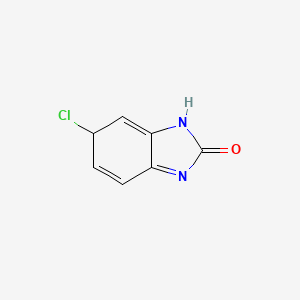![molecular formula C22H11ClF5N5O2 B12363233 N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)
N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-Chlor-5-fluorphenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluor-5-(trifluormethyl)benzamid ist eine komplexe organische Verbindung, die für ihre signifikanten biochemischen und pharmakologischen Eigenschaften bekannt ist. Diese Verbindung ist besonders für ihre Rolle als Inhibitor in verschiedenen biochemischen Stoffwechselwegen bekannt, was sie zu einem interessanten Thema in der pharmazeutischen Chemie und im Wirkstoffdesign macht.
Herstellungsmethoden
Die Synthese von N-[5-(2-Chlor-5-fluorphenyl)-3-oxo-1,4,10,12-tetrazatricyclo[73002,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluor-5-(trifluormethyl)benzamid umfasst mehrere Schritte, die in der Regel mit der Herstellung der Kerntetrazatricyclostruktur beginnenIndustrielle Produktionsmethoden setzen häufig auf Hochdurchsatzsynthesetechniken, um die effiziente und skalierbare Produktion dieser Verbindung zu gewährleisten .
Vorbereitungsmethoden
The synthesis of N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[73002,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide involves multiple steps, typically starting with the preparation of the core tetrazatricyclo structureIndustrial production methods often employ high-throughput synthesis techniques to ensure the efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung liefern.
Substitution: Sie unterliegt leicht Substitutionsreaktionen, insbesondere an den Chlorfluorphenyl- und Trifluormethylbenzamid-Moietäten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen
Wissenschaftliche Forschungsanwendungen
N-[5-(2-Chlor-5-fluorphenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluor-5-(trifluormethyl)benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Wird in Studien zur Enzyminhibition und Protein-Ligand-Interaktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere als Inhibitor spezifischer Enzyme und Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch die Inhibition spezifischer Enzyme, wie z. B. der Janus-Kinase 2 (JAK2). Sie bindet an die aktive Stelle des Enzyms und verhindert so den Zugang des Substrats und die anschließende katalytische Aktivität. Diese Inhibition stört verschiedene Signalwege, was zur Modulation zellulärer Reaktionen führt .
Wirkmechanismus
The compound exerts its effects primarily through inhibition of specific enzymes, such as Janus kinase 2 (JAK2). It binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition disrupts various signaling pathways, leading to the modulation of cellular responses .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen weist N-[5-(2-Chlor-5-fluorphenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluor-5-(trifluormethyl)benzamid einzigartige Eigenschaften auf, wie z. B. eine höhere Selektivität und Wirksamkeit als Enzyminhibitor. Zu den ähnlichen Verbindungen gehören:
- N,N-Dicyclopropyl-7-[(dimethyl-1,3-thiazol-2-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetraazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,7,11-pentaen-11-carboxamid .
- N,N-Dicyclopropyl-10-[(2S)-2,3-dihydroxypropyl]-3-methyl-7-(methylamino)-3,5,8,10-tetraazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,7,11-pentaen-11-carboxamid .
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C22H11ClF5N5O2 |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H11ClF5N5O2/c23-14-2-1-11(24)6-13(14)18-17-15(7-16-29-8-30-33(16)19(17)21(35)32-18)31-20(34)9-3-10(22(26,27)28)5-12(25)4-9/h1-8,18H,(H,31,34)(H,32,35) |
InChI-Schlüssel |
NKUQFPXIJBKAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2C3=C(C(=O)N2)N4C(=NC=N4)C=C3NC(=O)C5=CC(=CC(=C5)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



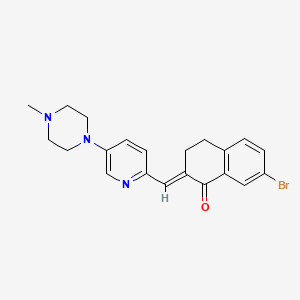
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
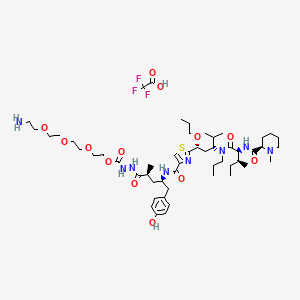
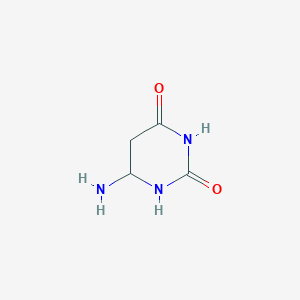
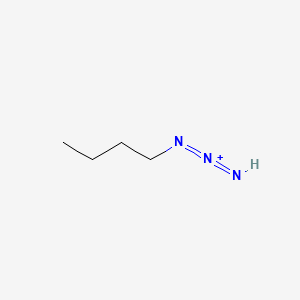

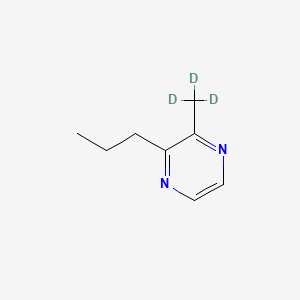
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
